N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
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Description
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C23H35N5O3 and its molecular weight is 429.565. The purity is usually 95%.
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Scientific Research Applications
Organocatalytic Synthesis and Biological Activity
Organocatalytic approaches have enabled the synthesis of spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities. These methods provide spirooxindole derivatives with high enantiopurity and structural diversity, offering new pathways for drug development (Xiao-Hua Chen et al., 2009).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, including those with morpholino groups, have been explored for their corrosion inhibition properties on mild steel. These complexes demonstrate significant potential for protecting metal surfaces, bridging the gap between coordination chemistry and materials engineering (Mriganka Das et al., 2017).
Synthesis of Pyrrolidinoindolines
Research into asymmetric hydrovinylation has led to the creation of pyrrolidinoindolines, providing a basis for synthesizing molecules with all carbon-quaternary centers. These findings have implications for the synthesis of enantiopure compounds with potential pharmacological applications (H. Lim & T. V. RajanBabu, 2011).
Properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O3/c1-26-10-6-19-16-18(4-5-20(19)26)21(28-8-2-3-9-28)17-25-23(30)22(29)24-7-11-27-12-14-31-15-13-27/h4-5,16,21H,2-3,6-15,17H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNBMQPUTDIRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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